

The Olfactory Signature of 2-Ethylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylpyrazine

Cat. No.: B116886

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Introduction: **2-Ethylpyrazine** (FEMA No. 3281, CAS No. 13925-00-3) is a heterocyclic aromatic organic compound that belongs to the pyrazine family. These compounds are renowned for their significant impact on the aroma of a wide variety of thermally processed foods. Naturally formed through the Maillard reaction between amino acids and reducing sugars, **2-Ethylpyrazine** is a key volatile component responsible for the desirable roasted, nutty, and savory notes in products like coffee, cocoa, bread, and roasted meats. Its potent and distinct olfactory characteristics make it a valuable ingredient for flavorists and a subject of interest for sensory scientists and researchers in drug development seeking to understand chemosensory perception.

Olfactory Profile and Sensory Characteristics

2-Ethylpyrazine is characterized by a complex and potent aroma profile. Its primary sensory descriptors are nutty, roasted, and earthy.^{[1][2]} Depending on its concentration and the matrix in which it is present, it can also impart more specific notes of peanut butter, cocoa, coffee, and a musty or woody character.^[2]

The perception of its aroma is highly dependent on concentration. At lower levels, typically below 10 parts per million (ppm), it provides subtle nutty and peanut-like notes. As the concentration increases, the profile develops more pronounced roasted and toasted qualities, eventually evolving to exhibit cocoa and coffee-like characteristics at higher usage levels. This concentration-dependent sensory behavior is critical for achieving specific flavor profiles in

commercial applications. Normal use levels in finished consumer products range from 0.5 to 10 ppm.[2]

Quantitative Olfactory Data

The potency of an aroma compound is quantified by its odor threshold, which is the lowest concentration detectable by the human sense of smell. Ethyl-substituted pyrazines generally have significantly lower odor thresholds than their methyl-substituted counterparts, making them highly impactful aroma compounds.[3]

Parameter	Medium	Value	Reference
Odor Threshold	Water	0.2 ppm	(Shibamoto, T., 1986)

Table 1: Quantitative Odor Threshold for **2-Ethylpyrazine**.

Natural Formation: The Maillard Reaction

2-Ethylpyrazine is not typically found in raw foods; its existence is a hallmark of thermal processing. It is a well-established product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino groups (from amino acids, peptides, or proteins) and carbonyl groups (from reducing sugars) upon heating.[4]

The general pathway involves the degradation of sugars to form dicarbonyl compounds, which then react with amino acids in a process known as Strecker degradation to form aminoketones. These aminoketones are key intermediates that can self-condense or react with other intermediates to form a variety of heterocyclic compounds, including the substituted pyrazine ring of **2-Ethylpyrazine**.[5]

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